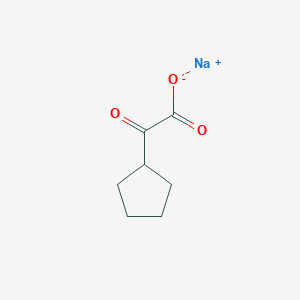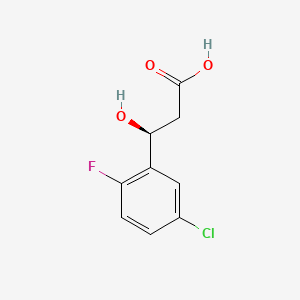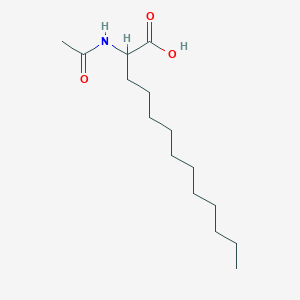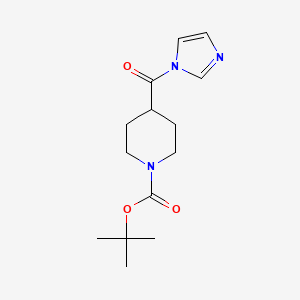
Methyl trans-4-amino-1-methyl-pyrrolidine-3-carboxylate dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl trans-4-amino-1-methyl-pyrrolidine-3-carboxylate dihydrochloride is a chemical compound with the molecular formula C7H14N2O2·2HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl trans-4-amino-1-methyl-pyrrolidine-3-carboxylate dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. One common method involves the cyclization of amino acids or their derivatives.
Introduction of Functional Groups: Functional groups such as the amino and carboxylate groups are introduced through various chemical reactions, including substitution and addition reactions.
Methylation: The methyl group is introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
Methyl trans-4-amino-1-methyl-pyrrolidine-3-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxylate groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield N-oxides or carboxylic acids.
Reduction: Can produce amines or alcohols.
Substitution: Results in various substituted derivatives.
科学研究应用
Methyl trans-4-amino-1-methyl-pyrrolidine-3-carboxylate dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of specialty chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of methyl trans-4-amino-1-methyl-pyrrolidine-3-carboxylate dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Pyrrolidine: The parent compound, which lacks the amino and carboxylate groups.
Prolinol: A derivative of pyrrolidine with a hydroxyl group.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.
Uniqueness
Methyl trans-4-amino-1-methyl-pyrrolidine-3-carboxylate dihydrochloride is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it valuable for specific applications where other pyrrolidine derivatives may not be suitable.
属性
分子式 |
C7H16Cl2N2O2 |
|---|---|
分子量 |
231.12 g/mol |
IUPAC 名称 |
methyl (3R,4S)-4-amino-1-methylpyrrolidine-3-carboxylate;dihydrochloride |
InChI |
InChI=1S/C7H14N2O2.2ClH/c1-9-3-5(6(8)4-9)7(10)11-2;;/h5-6H,3-4,8H2,1-2H3;2*1H/t5-,6-;;/m1../s1 |
InChI 键 |
WTWBZDMYGRTXFD-BNTLRKBRSA-N |
手性 SMILES |
CN1C[C@H]([C@@H](C1)N)C(=O)OC.Cl.Cl |
规范 SMILES |
CN1CC(C(C1)N)C(=O)OC.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![isobutyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate](/img/structure/B14020823.png)
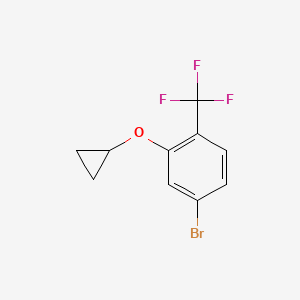
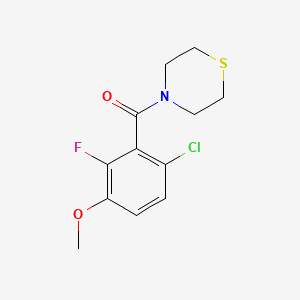

![1-[Bis(4-chlorophenyl)methylideneamino]-2-(4-methylphenyl)guanidine](/img/structure/B14020846.png)
